Cucurbitacin E

Catalog No.
S622952
CAS No.
18444-66-1
M.F
C32H44O8
M. Wt
556.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cucurbitacin E

CAS Number

18444-66-1

Product Name

Cucurbitacin E

IUPAC Name

[(E,6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

Molecular Formula

C32H44O8

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1

InChI Key

NDYMQXYDSVBNLL-MUYMLXPFSA-N

Synonyms

cucurbitacin E, NSC 106399, NSC-106399

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)C)O)O

Cucurbitacin E is a highly oxidized steroid belonging to the cucurbitacin family, which consists of tetracyclic triterpenes primarily derived from plants in the Cucurbitaceae family, such as pumpkins and gourds. This compound is recognized for its complex structure, characterized by multiple hydroxy, methyl, and oxo substituents on a lanostane skeleton. Cucurbitacin E has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Anticancer Potential

Cucurbitacin E has demonstrated significant promise in preclinical studies for its antitumor properties. Studies have shown that CuE can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including inducing apoptosis (programmed cell death) and disrupting cell cycle progression [, ]. Additionally, CuE has been shown to enhance the effectiveness of conventional chemotherapeutic agents in some cases []. These findings highlight the potential of CuE as a candidate for future cancer treatment strategies.

Neuroprotective Effects

Emerging research suggests that CuE may possess neuroprotective properties. Studies have shown that CuE can alleviate neurobehavioral impairments in animal models of cerebral hypoperfusion, possibly by reducing oxidative stress, inflammation, and excitotoxicity []. These findings suggest the potential of CuE for neurodegenerative diseases like Alzheimer's and Parkinson's, although further investigation is needed.

Other Potential Applications

Beyond cancer and neurodegenerative diseases, CuE is being explored for its potential applications in various other areas, including:

  • Anti-inflammatory effects: CuE exhibits anti-inflammatory properties which may be beneficial for conditions like arthritis and inflammatory bowel disease [].
  • Antimicrobial activity: Studies suggest that CuE may possess antimicrobial activity against various bacteria and fungi [].
  • Diabetes management: Preliminary research indicates that CuE may have antidiabetic effects, although further investigation is needed to understand its mechanisms and potential clinical applications [].
That contribute to its biological activities. Notably, it can interact with proteins through binding, which alters their functions. For example, Cucurbitacin E binds to the phosphoinositide 3-kinase protein, enhancing its thermal stability and inhibiting the activation of downstream signaling pathways like the PI3K/Akt pathway . Additionally, it has been shown to inhibit cyclooxygenase enzymes and reactive nitrogen species production in macrophages, demonstrating its anti-inflammatory potential .

Cucurbitacin E exhibits a wide range of biological activities:

  • Anti-inflammatory: It inhibits pro-inflammatory cytokine production and reduces inflammation through modulation of signaling pathways .
  • Antioxidant: The compound demonstrates free-radical scavenging abilities, which may protect cells from oxidative stress .
  • Anticancer: Cucurbitacin E enhances the chemosensitivity of cancer cells to anticancer drugs and exhibits cytotoxic effects against various cancer cell lines .
  • Neuroprotective: It has been shown to protect against oxidative stress and inflammation in models of cerebral hypoperfusion, suggesting potential therapeutic applications in neurodegenerative diseases .

The synthesis of Cucurbitacin E can be achieved through several methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from plants such as Cucumis melo or Trichosanthes kirilowii, where it naturally occurs.
  • Chemical Synthesis: Various synthetic routes have been developed that involve multi-step organic reactions to construct the tetracyclic structure characteristic of cucurbitacins. These methods often utilize starting materials that can be transformed through oxidation and functional group modifications .

Cucurbitacin E has several applications in medicine and research:

  • Cancer Therapy: Its ability to enhance drug sensitivity makes it a candidate for combination therapies in cancer treatment.
  • Anti-inflammatory Treatments: Due to its potent anti-inflammatory properties, it may be used in managing conditions like arthritis.
  • Neuroprotective Agents: Research indicates potential uses in treating neurodegenerative disorders by mitigating oxidative stress and inflammation .

Studies have demonstrated that Cucurbitacin E interacts with various molecular targets:

  • Phosphoinositide 3-Kinase: It binds effectively to this protein, inhibiting its activity and downstream signaling pathways involved in inflammation and cancer progression .
  • Reactive Nitrogen Species: The compound reduces the production of these species in macrophages, highlighting its role in modulating immune responses .
  • Cofilin Protein: Cucurbitacin E inhibits the phosphorylation of cofilin, affecting actin dynamics and cell proliferation in cancer cells .

Cucurbitacin E shares structural and functional similarities with other compounds in the cucurbitacin family. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityToxicity Level
Cucurbitacin BTetracyclic triterpeneAnticancer, anti-inflammatoryHighly toxic
Cucurbitacin DTetracyclic triterpeneAntiproliferativeModerate toxicity
Cucurbitacin ITetracyclic triterpeneAnticancerModerate toxicity
Cucurbitacin JTetracyclic triterpeneCytotoxicityLow toxicity

Cucurbitacin E is unique among these compounds due to its specific binding affinity for phosphoinositide 3-kinase and its comparatively lower toxicity levels while still exhibiting significant biological activities. This makes it a promising candidate for therapeutic applications without the severe side effects associated with other cucurbitacins like Cucurbitacin B .

Cucurbitacin E is a naturally occurring tetracyclic triterpenoid compound primarily found in plants belonging to the Cucurbitaceae family, which includes cucumbers, melons, gourds, and pumpkins [1] [2]. The fundamental structural framework of Cucurbitacin E is based on a 19-(10→9β)-abeo-10α-lanost-5-ene ring skeleton, which represents the core architecture of all cucurbitacins [7]. This tetracyclic structure is derived from the cucurbitane skeleton, which itself is a modified lanostane-type triterpene [16] [17].

The basic skeleton of Cucurbitacin E contains 30 carbon atoms arranged in four interconnected rings (labeled A, B, C, and D) that form the characteristic tetracyclic triterpene structure [17] [19]. The tetracyclic framework differs from most other tetracyclic triterpenes by being highly unsaturated and containing numerous functional groups [2]. A distinctive feature that separates cucurbitacins from typical steroidal structures is the presence of a methyl group at C-9 rather than at C-10, which results from a methyl migration during biosynthesis [2] [3].

The tetracyclic skeleton of Cucurbitacin E is characterized by specific structural elements:

  • A 5,6-double bond that is common to all cucurbitacins [7]
  • An additional double bond between C-1 and C-2 in ring A [2] [18]
  • A trans-configured double bond between C-23 and C-24 in the side chain [21]
  • A rigid framework with specific stereochemistry at multiple carbon centers [16] [17]

The biosynthesis of this complex tetracyclic structure begins with the cyclization of 2,3-oxidosqualene to form cucurbitadienol, catalyzed by oxidosqualene cyclase, followed by a series of oxidation and modification steps [3] [14]. The isolation of 10alpha-cucurbita-5,24-dien-3beta-ol, the simplest tetracyclic triterpene with a cucurbitane skeleton, supports the view that it serves as the general precursor of cucurbitacins, with Cucurbitacin E being one of the first cucurbitacins formed during plant development [3].

Functional Group Modifications and Stereochemistry

Cucurbitacin E possesses a complex array of functional groups strategically positioned throughout its tetracyclic skeleton and side chain, contributing to its unique chemical properties and biological activities [1] [4]. The molecule contains multiple oxygen-containing functional groups including hydroxyl, ketone, and acetyl moieties that significantly influence its chemical reactivity and physical properties [9] [10].

The key functional group modifications in Cucurbitacin E include:

  • A hydroxyl group at C-2 position in ring A [4] [21]
  • A ketone group at C-3 position in ring A [14] [17]
  • A ketone group at C-11 position in ring C [21]
  • A hydroxyl group at C-16 position in ring D with alpha stereochemistry [21]
  • A ketone group at C-22 position in the side chain [21]
  • A hydroxyl group at C-20 position in the side chain [21]
  • An acetyl group at C-25 position in the side chain [10] [14]

The stereochemistry of Cucurbitacin E is critical to its three-dimensional structure and biological activity [18]. The molecule exhibits specific stereochemical configurations at several carbon centers:

  • 9β-methyl configuration [16] [17]
  • 10α-configuration at the junction of rings A and B [16] [17]
  • 16α-hydroxyl configuration in ring D [21]
  • E-configuration (trans) at the C-23/C-24 double bond [21]

The complete stereochemical designation of Cucurbitacin E is (9β,10α,16α,23E)-25-acetyloxy-2,16,20-trihydroxy-9-methyl-19-norlanosta-1,5,23-triene-3,11,22-trione [4]. This precise stereochemical arrangement is essential for the molecular recognition and interaction of Cucurbitacin E with biological targets [18].

The acetylation pattern, particularly at the C-25 hydroxyl group, distinguishes Cucurbitacin E from other cucurbitacins such as Cucurbitacin I, which lacks this acetyl group [9] [10]. The final characterized gene in the Cucurbitacin E biosynthetic pathway encodes an acyl transferase that specifically acetylates the C-25 hydroxyl group [14]. Additionally, research has identified enzymes that demonstrate substrate promiscuity and specific acetylation activity at the C-16 hydroxyl of the cucurbitacin skeleton, leading to derivatives such as 16-O-acetyl Cucurbitacin E [10].

Physicochemical Properties and Solubility Profiles

Cucurbitacin E exhibits distinct physicochemical properties that influence its behavior in various environments and its potential applications in research and development [11] [12]. As a complex tetracyclic triterpenoid, its physical and chemical characteristics are determined by its molecular structure, functional groups, and stereochemistry [20].

The fundamental physicochemical properties of Cucurbitacin E are summarized in the following table:

PropertyValueReference
Molecular FormulaC32H44O8 [4] [11]
Molecular Weight556.69 g/mol [4] [11]
Physical StateWhite amorphous powder [21]
Melting Point228-234°C [12]
Boiling Point712.6±60.0°C at 760 mmHg [12]
Density1.2±0.1 g/cm³ [12]
Optical Rotation[α]D25−20 (c 0.0005, MeOH) [21]
LogP (Partition Coefficient)3.15 [12]
Polar Surface Area138.20 Ų [12]

The solubility profile of Cucurbitacin E is particularly important for its extraction, purification, and application in various research settings [11] . Cucurbitacin E is moderately polar and exhibits differential solubility in various solvents:

  • High solubility in organic solvents such as:

    • Dimethyl sulfoxide (DMSO): 30 mg/ml [11]
    • Dimethylformamide (DMF): 30 mg/ml [11]
    • Ethanol: 30 mg/ml [11]
    • Methanol: Good solubility [21]
    • Chloroform: Good solubility
  • Limited solubility in aqueous environments:

    • Water: Poor solubility
    • Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/ml [11]

The solubility characteristics of Cucurbitacin E are influenced by its multiple hydroxyl groups, which can form hydrogen bonds with polar solvents, and its hydrophobic tetracyclic core, which interacts with non-polar solvents [20]. The presence of both polar functional groups (hydroxyl, ketone) and non-polar regions (tetracyclic skeleton) gives Cucurbitacin E an amphipathic character that affects its solubility in different media [20].

For research applications, stock solutions of Cucurbitacin E are typically prepared in organic solvents such as DMSO or ethanol, which can then be diluted with aqueous buffers for biological assays [11]. The limited water solubility of Cucurbitacin E presents challenges for its formulation and delivery in aqueous systems, necessitating the development of specialized delivery methods for potential applications [20].

Spectroscopic Identification Markers

Spectroscopic techniques provide essential tools for the identification, structural elucidation, and quality assessment of Cucurbitacin E [13] [21]. Each spectroscopic method offers unique insights into different aspects of the molecule's structure and properties, creating a comprehensive spectral fingerprint for accurate identification [21] [23].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Cucurbitacin E exhibits characteristic UV absorption patterns due to its conjugated double bond systems [21] [23]:

  • Maximum absorption (λmax) at approximately 229 nm, attributed to the α,β-unsaturated ketone systems in rings A and C [21]
  • Additional absorption may be observed around 263.50 nm due to the conjugated enone system [23]
  • After reaction with phosphomolybdic acid (PMA), a characteristic absorption peak appears at 400.40 nm, which can be used for quantitative analysis [23]

Infrared (IR) Spectroscopy

The infrared spectrum of Cucurbitacin E reveals distinctive absorption bands corresponding to its various functional groups [21] [24]:

  • 3347 cm⁻¹: O-H stretching vibrations from hydroxyl groups
  • 2926-2854 cm⁻¹: C-H stretching vibrations
  • 1736 cm⁻¹: C=O stretching of ester carbonyl (acetyl group)
  • 1691 cm⁻¹: C=O stretching of ketone groups
  • 1655 cm⁻¹: C=O stretching of α,β-unsaturated ketone (enone)
  • 1601 cm⁻¹: C=C stretching vibrations
  • 1029 cm⁻¹: C-O stretching vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about Cucurbitacin E, with characteristic signals in both ¹H-NMR and ¹³C-NMR spectra [13] [21]:

¹H-NMR Key Signals (500 MHz, CDCl₃):

  • δ 6.21 (d, J = 2.0 Hz): H-1 (olefinic proton)
  • δ 5.80 (m): H-6 (olefinic proton)
  • δ 6.49 (d, J = 15.7 Hz) and δ 7.07 (d, J = 15.7 Hz): H-23 and H-24 (trans-olefinic protons)
  • δ 4.40 (ddd, J = 3.2, 3.6, 7.2 Hz): H-16 (proton adjacent to hydroxyl group)
  • δ 2.03 and δ 2.12 (both s): Methyl protons of acetyl groups

¹³C-NMR Key Signals (125 MHz, CDCl₃):

  • δ 123.8 and δ 145.6: C-1 and C-2 (olefinic carbons in ring A)
  • δ 198.2, δ 213.1, and δ 202.5: C-3, C-11, and C-22 (carbonyl carbons)
  • δ 71.2, δ 78.2, and δ 79.3: C-16, C-20, and C-25 (carbons bearing hydroxyl groups)
  • δ 170.3 and δ 171.9: Carbonyl carbons of acetyl groups

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of Cucurbitacin E [21] [22]:

  • Molecular ion peak [M+Na]⁺ at m/z 583 in positive ESI-MS
  • High-resolution ESI-MS shows [M+Na]⁺ at m/z 583.3562 (calculated for C₃₂H₄₄O₈Na⁺)
  • Characteristic fragmentation patterns include:
    • Loss of acetyl group (-42 Da)
    • Loss of water molecules from hydroxyl groups (-18 Da)
    • Cleavage of the side chain
    • Fragmentation of the tetracyclic ring system

The biosynthesis of cucurbitacin E begins with the enzymatic cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases that represent the committed step in tetracyclic triterpene formation [1] [2]. These enzymes belong to the oxidosqualene cyclase gene family and are responsible for converting linear triterpenes into complex tetracyclic structures that serve as precursors for diverse cucurbitacin compounds [3] [4].

Critical Amino Acid Residues and Catalytic Mechanism

Site-directed mutagenesis studies have identified key amino acid residues essential for oxidosqualene cyclase activity. In Hemsleya chinensis oxidosqualene cyclase 6 (HcOSC6), three critical residues have been characterized: glutamic acid 246, methionine 261, and aspartic acid 490 [2] [3]. The glutamic acid 246 residue plays a prominent role in controlling cyclization ability, with mutations at this position resulting in significant reduction of cucurbitadienol production [2]. Methionine 261 functions in substrate binding and positioning, and its mutation to alanine causes major loss of cyclization ability [3]. The aspartic acid 490 residue is part of the highly conserved DCTAE motif, which is essential for the protonation cascade that initiates the cyclization reaction [3].

The DCTAE sequence represents a critical structural element found in all eukaryotic oxidosqualene cyclases, where the acidic carboxyl residue of aspartic acid releases protons to attack the terminal epoxide ring of 2,3-oxidosqualene [3]. This proton attack triggers a cascade of ring-forming reactions through cation-π cyclization mechanisms [5]. The conserved cysteine residue at position 491 forms hydrogen bonds with the aspartic acid residue, increasing its acidity and stabilizing the catalytic environment required for efficient cyclization [3].

Product Specificity and Enzymatic Control

The formation of cucurbitadienol versus other triterpene products depends on specific amino acid residues that control the 1,2-rearrangement process during cyclization [5]. Research has demonstrated that single amino acid changes can dramatically alter product specificity. For example, mutation of tyrosine 118 to leucine in cycloartenol synthase results in the production of cucurbitadienol as the major product instead of cycloartenol [5]. Conversely, mutation of the corresponding leucine 125 to tyrosine in cucurbitadienol synthase produces parkeol rather than cucurbitadienol [5].

These findings indicate that oxidosqualene cyclases control the fate of carbocation intermediates through precise positioning of specific amino acid residues that influence the extent of methyl and hydride 1,2-rearrangements during the cyclization cascade [5]. The tetracyclic scaffold formation establishes the fundamental structure upon which subsequent cytochrome P450-dependent modifications occur to generate the diverse array of cucurbitacin compounds.

Cytochrome P450-Dependent Oxidation Cascades

Following the initial cyclization step, cucurbitadienol undergoes extensive modifications through cytochrome P450-dependent oxidation reactions that introduce hydroxyl groups, carbonyl groups, and other functional modifications at specific positions on the tetracyclic scaffold [6] [7]. These oxidation cascades are responsible for generating the structural diversity observed among different cucurbitacin compounds.

Allylic Hydroxylation and Subsequent Transformations

Cytochrome P450 enzyme CYP81AQ19 from Momordica charantia catalyzes a critical allylic hydroxylation reaction at the C23 position of cucurbitadienol [6] [7]. This enzyme produces cucurbita-5,24-diene-3β,23α-diol through specific allylic radical formation at the C23 position [6]. The C23 hydroxyl group demonstrates remarkable reactivity, undergoing spontaneous isomerization to C25 hydroxyl under mild acidic conditions, accompanied by double bond migration [6] [7].

This non-enzymatic transformation raises important questions about the authentic structures of naturally occurring cucurbitacins, as the observed C25 hydroxyl groups in many isolated compounds may result from acid-catalyzed isomerization of initially formed C23 hydroxyl groups during extraction procedures [6]. The allylic hydroxylation represents a key enzymatic transformation that triggers subsequent chemical processes leading to structurally diverse products [6] [7].

Multifunctional Cytochrome P450 Activities

CYP88L7 from Momordica charantia exhibits remarkable multifunctional activity, catalyzing both C19 hydroxylation and C5-C19 ether bridge formation [6] [7]. This enzyme produces hydroxylated C19 derivatives as well as C5-C19 ether-bridged products through a mechanism involving both C7 and C19 hydroxylations [6]. The formation of the unusual C5-C19 ether bridge, characteristic of Momordica charantia cucurbitacins, occurs through intramolecular ether formation following the dual hydroxylation reactions [6].

In contrast, CYP88L8 from the same species functions as a monofunctional enzyme, catalyzing only C7 hydroxylation to produce a single triterpene diol product [6] [7]. This functional specialization demonstrates the evolutionary diversification of cytochrome P450 enzymes within the same biosynthetic pathway.

Oxidation Cascade Progression

The cytochrome P450-dependent oxidation cascade proceeds through sequential modifications at multiple positions on the cucurbitadienol scaffold. CYP88L2 from Cucumis sativus specifically catalyzes C19 hydroxylation to produce 19-hydroxy cucurbitadienol [8]. CYP87D20 performs dual oxidation functions, catalyzing both C11 carbonylation and C20 hydroxylation to generate 11-carbonyl,20-hydroxy derivatives [8]. CYP81Q58 introduces hydroxyl groups at the C25 position, although recent evidence suggests this may occur through initial C23 hydroxylation followed by isomerization [6].

These sequential oxidation reactions create increasingly complex intermediates that serve as substrates for further enzymatic modifications. The stereochemical outcomes of these reactions are precisely controlled by the active site architectures of the respective cytochrome P450 enzymes, ensuring the formation of specific stereoisomers required for biological activity.

Acyltransferase and Glycosyltransferase Modification Steps

The final stages of cucurbitacin biosynthesis involve modification of hydroxyl groups through acetylation and glycosylation reactions catalyzed by acyltransferases and glycosyltransferases [9] [10] [11]. These modification steps are critical for generating the final cucurbitacin products and contribute significantly to the structural diversity within the cucurbitacin family.

Acyltransferase Substrate Specificity and Activity

Research in watermelon (Citrullus lanatus) has identified three acyltransferases with distinct substrate specificities and kinetic properties [9] [11]. ACT1 demonstrates limited substrate specificity, acetylating only a narrow range of cucurbitacin compounds [9]. ACT2 exhibits moderate substrate range, producing multiple acetylated products from various cucurbitacin precursors [9]. ACT3 shows the broadest substrate promiscuity, capable of acetylating all tested cucurbitacins including cucurbitacin B, D, I, and E [9] [11].

The regioselectivity of these acyltransferases predominantly targets the C16 position for acetylation, producing 16-O-acetyl derivatives of the respective cucurbitacins [9]. ACT3 demonstrates the highest catalytic activity and can acetylate cucurbitacin E-glucose conjugates, indicating its ability to process both aglycone and glycosylated substrates [9]. The enzyme exhibits substrate promiscuity extending to other cucurbitacin derivatives, suggesting a broad role in the final modification steps of cucurbitacin biosynthesis.

Species-Specific Acyltransferase Functions

Different cucurbitaceous species employ distinct acyltransferases for pathway-specific cucurbitacin production. CsACT from Cucumis sativus catalyzes the final acetylation step in cucurbitacin C biosynthesis [8]. CmACT from Cucumis melo performs the corresponding function in cucurbitacin B production [8]. ClACT from Citrullus lanatus catalyzes the final step in cucurbitacin E formation [8]. These enzymes demonstrate functional conservation across species while maintaining pathway specificity for their respective cucurbitacin products.

Glycosyltransferase Mechanisms and Regioselectivity

UDP-glucosyltransferases play crucial roles in cucurbitacin modification through glucose conjugation reactions [10] [11]. UGT74AC1 and its engineered variant GT-SM demonstrate high efficiency in glucosylating cucurbitacin F 25-O-acetate [10]. The enzyme exhibits strong regioselectivity, preferentially targeting the C2 hydroxyl group over the C3 hydroxyl group [10]. Kinetic analysis reveals a Km value of 120 μM and kcat of 120 s⁻¹ for the GT-SM variant acting on cucurbitacin F 25-O-acetate [10].

Molecular dynamics simulations indicate that the C2 hydroxyl group of cucurbitacin F 25-O-acetate adopts a more favorable catalytic conformation compared to the C3 hydroxyl group, explaining the observed regioselectivity [10]. The enzyme utilizes UDP-glucose as the glucose donor, and cascade reaction systems incorporating sucrose synthase for UDP-glucose regeneration achieve molar conversion rates of 80.4% for cucurbitacin F 25-O-acetate glucosylation [10].

Evolutionary Conservation of Metabolic Gene Clusters

The biosynthetic genes involved in cucurbitacin production are organized into metabolic gene clusters that exhibit remarkable evolutionary conservation across Cucurbitaceae species [8] [12] [13]. These clusters represent examples of coordinated gene evolution and provide insights into the mechanisms underlying secondary metabolite pathway organization.

Syntenic Gene Cluster Organization

Comparative genomic analysis has revealed conserved syntenic loci encoding cucurbitacin biosynthetic genes across cucumber, melon, and watermelon [8] [12]. In Cucumis sativus, the Bi cluster on chromosome 6 contains nine genes including the oxidosqualene cyclase (Bi), seven cytochrome P450 enzymes, and one acyltransferase [8]. The corresponding clusters in Cucumis melo (chromosome 11) and Citrullus lanatus (chromosome 6) maintain similar gene organization and orientation [8] [12].

The gene annotations and orientations within these syntenic regions are essentially identical, indicating strong evolutionary conservation of cluster architecture [8]. This conservation extends to the number and types of genes present, with melon containing eight genes (one oxidosqualene cyclase, six cytochrome P450 enzymes, and one acyltransferase) and watermelon containing ten genes (one oxidosqualene cyclase, eight cytochrome P450 enzymes, and one acyltransferase) [8].

Evolutionary Origins and Duplication Events

Phylogenetic analysis indicates that the cucurbitacin biosynthetic gene clusters arose after the Cucurbitaceae-common tetraploidization event [14] [15]. The Bt cluster, which regulates cucurbitacin biosynthesis, appears to have originated from three ancestral genes following this polyploidization event [14]. Tandem duplication events have contributed to cluster expansion, with different species showing varying numbers of duplicated genes.

The evolutionary trajectory of these clusters involves both gene duplication and gene loss events. Some species have gained additional cluster members through tandem duplication after species diversification, while others have lost specific genes from certain clades [14]. For example, watermelon, melon, and bottle gourd have acquired new members in specific phylogenetic clades, while wax gourd has lost genes from other clades [14].

Contrasting Evolutionary Patterns

The evolutionary conservation of cucurbitacin biosynthetic gene clusters in Cucurbitaceae contrasts sharply with the organization observed in other plant families that produce cucurbitacins [16] [17]. In Iberis amara (Brassicaceae), cucurbitacin biosynthetic genes are not clustered but are dispersed throughout the genome [16]. This unlinked genomic organization suggests that cucurbitacin biosynthesis has evolved convergently through different biosynthetic routes in different plant families rather than through divergence from a common ancestral pathway [16] [17].

The convergent evolution of cucurbitacin biosynthesis represents an example of independent recruitment of different enzyme families to catalyze similar biochemical transformations [17]. In Iberis amara, cytochrome P450 enzymes from the CYP708A family (CYP708A16 and CYP708A15) catalyze unique C16 and C22 hydroxylations not observed in Cucurbitaceae species [16]. This demonstrates that similar defensive compounds can arise through distinct evolutionary pathways utilizing different molecular machinery.

Transcriptional Regulation by bHLH Transcription Factors

The biosynthesis of cucurbitacin E and related compounds is controlled by complex transcriptional regulatory networks involving basic helix-loop-helix (bHLH) transcription factors [14] [15] [18]. These regulatory systems coordinate the expression of biosynthetic genes in response to developmental, environmental, and tissue-specific signals.

Master Regulatory Functions of Bt Cluster

The Bt cluster contains multiple bHLH transcription factors that function as master regulators of cucurbitacin biosynthesis [14] [15] [18]. These transcription factors activate the expression of biosynthetic genes by binding to their promoter regions and initiating transcriptional cascades [14]. The Bt cluster is highly conserved across Cucurbitaceae species, with cucumber containing three genes, melon containing five genes, watermelon containing five genes, bottle gourd containing four genes, and wax gourd containing two genes [14].

The bHLH transcription factors in the Bt cluster belong to different phylogenetic clades, suggesting functional specialization [14]. Genes in Clades I, II, and III are distributed across different species, indicating that the ancestral Bt cluster contained three genes that subsequently underwent species-specific duplications and losses [14]. The Bl transcription factor specifically regulates cucurbitacin biosynthesis by activating transcription of the Bi gene encoding oxidosqualene cyclase in cucumber leaves [18].

Tissue-Specific and Developmental Regulation

The expression of cucurbitacin biosynthetic genes exhibits strong tissue-specific patterns coordinated by bHLH transcription factors [14] [15]. The Bt cluster genes are primarily expressed in leaves, where they coordinate the production of cucurbitacins that are subsequently transported to fruits and roots [6] [14]. This tissue-specific expression pattern ensures that cucurbitacin production occurs in photosynthetically active tissues while the defensive compounds accumulate in vulnerable plant organs.

A paralogous bHLH gene designated Brp has been identified that specifically regulates cucurbitacin biosynthesis in roots [14]. This gene belongs to a conserved cluster paralogous to the Bt cluster and shows high expression levels in root tissues [14]. Functional analysis demonstrates that Brp can activate the Bi promoter, indicating its role in coordinating root-specific cucurbitacin production [14]. The discovery of Brp illustrates how gene duplication and functional divergence have enabled tissue-specific regulation of cucurbitacin biosynthesis.

Environmental and Stress-Responsive Regulation

Cucurbitacin biosynthesis responds to environmental stresses through the activation of specific transcriptional regulators [19] [20]. Drought stress and abscisic acid treatment activate genes in the cucurbitacin biosynthetic pathway, including the Bi gene and associated cytochrome P450 enzymes [19]. The ABA-response element binding factor 1 (AREB1) directly binds to the Bi promoter and activates Bi expression under stress conditions [19].

This stress-responsive regulation ensures that cucurbitacin production increases under adverse environmental conditions when plants require enhanced chemical defenses. The coordination of stress signaling with cucurbitacin biosynthesis represents an adaptive mechanism that allows plants to adjust their defensive chemistry in response to environmental challenges.

Regulatory Network Evolution and Conservation

The transcriptional regulatory networks controlling cucurbitacin biosynthesis have evolved through the expansion and functional diversification of bHLH transcription factor gene families [14] [15]. The conservation of regulatory motifs and binding sites across Cucurbitaceae species indicates that these regulatory mechanisms are evolutionarily ancient and functionally important [14]. The ability of bHLH transcription factors from different species to activate heterologous promoters demonstrates the conservation of regulatory mechanisms within the family [14].

The evolutionary conservation of these regulatory networks extends beyond individual genes to encompass entire regulatory cascades that coordinate the expression of multiple biosynthetic genes [14] [15]. This regulatory coordination ensures that enzymes involved in sequential biosynthetic steps are expressed in appropriate stoichiometric ratios and temporal patterns to maintain efficient pathway flux and product formation.

Enzyme ClassPrimary FunctionKey Residues/FeaturesSpecies/Source
Oxidosqualene Cyclase (OSC)Cyclization of 2,3-oxidosqualene to cucurbitadienolE246, M261, D490 (in HcOSC6)Hemsleya chinensis, Cucurbitaceae
Cytochrome P450 (CYP81AQ19)Allylic hydroxylation at C23 positionCatalyzes allylic hydroxylationMomordica charantia
Cytochrome P450 (CYP88L7)Multifunctional C19 and C5-C19 ether bridge formationC7 and C19 hydroxylation capabilityMomordica charantia
Cytochrome P450 (CYP88L8)Monofunctional C7 hydroxylationSingle product formationMomordica charantia
Cytochrome P450 (CYP88L2)C19 hydroxylation of cucurbitadienolSpecific for C19 positionCucumis sativus
Cytochrome P450 (CYP81Q58)C25 hydroxylation (may be C23 with isomerization)Possible C23 to C25 isomerizationCucumis sativus
Cytochrome P450 (CYP87D20)C11 carbonylation and C20 hydroxylationDual oxidation functionCucumis sativus
Acyltransferase (ACT)Acetylation of hydroxyl groupsSubstrate promiscuityCitrullus lanatus, Cucumis sativus
UDP-Glucosyltransferase (UGT)Glucosylation of cucurbitacin acceptorsRegioselective activityCitrullus lanatus
Glycosyltransferase (GT)Glucose conjugation at C2 positionC2-OH preference over C3-OHStevia rebaudiana
Oxidation StepEnzyme ResponsibleSubstrateProductChemical MechanismStereochemistry
Initial cyclizationOSC (cucurbitadienol synthase)2,3-oxidosqualeneCucurbitadienolCation-π cyclization cascadeTetracyclic scaffold formation
C23 allylic hydroxylationCYP81AQ19CucurbitadienolCucurbita-5,24-diene-3β,23α-diolAllylic radical formation23α-hydroxyl configuration
C19 hydroxylationCYP88L2/CYP88L7Cucurbitadienol19-hydroxy cucurbitadienolAliphatic hydroxylationSpecific C19 stereochemistry
C7 hydroxylationCYP88L8/CYP88L7Cucurbitadienol derivativesC7-hydroxylated derivativesAllylic hydroxylationC7 stereochemical preference
C11 carbonylationCYP87D20Hydroxylated cucurbitadienol11-carbonyl derivativesAlcohol to ketone oxidationC11 carbonyl orientation
C20 hydroxylationCYP87D20Cucurbitadienol derivatives20-hydroxy derivativesMethyl group hydroxylationC20 hydroxyl orientation
C25 hydroxylationCYP81Q58Cucurbitadienol derivatives25-hydroxy derivativesTertiary carbon hydroxylationC25 tertiary hydroxyl
C2 hydroxylationCYP81Q59 paralogsAdvanced intermediates2-hydroxy derivativesSecondary alcohol formationC2 secondary hydroxyl
C5-C19 ether bridge formationCYP88L7 (multifunctional)C7,C19-hydroxylated intermediatesC5-C19 ether-bridged compoundsIntramolecular ether formationC5-C19 ether bridge geometry
Transcription FactorTarget GenesTissue SpecificityEvolutionary ConservationFunctional Role
Bt (bHLH)Bi (oxidosqualene cyclase)Leaf, fruit, rootHighly conserved in CucurbitaceaeMaster regulator of cucurbitacin biosynthesis
Bl (bHLH)Bi promoter activationLeaves primarilyConserved regulatory mechanismTissue-specific activation
Brp (bHLH)Bi promoter (root-specific)Root-specific expressionParalogous to Bt clusterRoot cucurbitacin production
AREB1Bi promoter (ABA response)Drought/ABA responsiveConserved ABA responseStress-responsive regulation
CmWRKY13Cucurbitacin B pathwayFruit developmentSpecies-specific regulationDevelopmental regulation
Gene FamilyConservation LevelEvolutionary OriginFunctional DivergenceExamples
OSC genesHigh (across plant families)Ancient (pre-Cucurbitaceae)Product specificity changesHcOSC6 vs CsBi vs ClBi
CYP88L subfamilyModerate (Cucurbitaceae-specific)Post-Cucurbitaceae diversificationSubstrate specificity evolutionCYP88L2 vs CYP88L7
CYP81AQ subfamilyLow (species-specific)Recent species-specific evolutionNovel enzymatic activitiesCYP81AQ19 unique functions
bHLH Bt clusterHigh (syntenic conservation)Post-tetraploidization eventRegulatory network expansionBt cluster tandem duplication
ACT genesModerate (functional conservation)Convergent evolutionSubstrate promiscuityACT1, ACT2, ACT3 substrate range

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

556.30361836 g/mol

Monoisotopic Mass

556.30361836 g/mol

Heavy Atom Count

40

UNII

V8A45XYI21

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18444-66-1

Wikipedia

Cucurbitacin_E

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023

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